![molecular formula C13H26N2O4S B5539227 1-(butylsulfonyl)-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B5539227.png)
1-(butylsulfonyl)-N-(2-methoxyethyl)-3-piperidinecarboxamide
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Description
Synthesis Analysis
The synthesis of sulfonamide piperidine derivatives often involves multi-step reactions including acylation, sulfonation, and substitution processes. For instance, derivatives similar to the compound can be synthesized starting from basic piperidine structures, undergoing processes like coupling with sulfonyl chlorides and substitutions at specific positions with electrophiles (Khalid et al., 2013). These procedures typically require controlled conditions and the presence of catalysts to achieve the desired sulfonamide piperidine derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide piperidine derivatives is characterized by the presence of the sulfonamide group attached to the piperidine ring, influencing its chemical behavior and interaction capabilities. The structure is determined by techniques like MS and NMR, providing detailed information about the arrangement of atoms and the molecular conformation (Wang et al., 2015).
Chemical Reactions and Properties
Sulfonamide piperidine compounds participate in a variety of chemical reactions, reflecting their active functional groups. They can undergo reactions such as nucleophilic substitution and electrophilic addition, depending on the surrounding chemical entities and conditions. These reactions are fundamental in modifying the compounds' structure for specific applications or further chemical analysis (Khalid et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline form, are crucial for their handling and application in various fields. These properties are influenced by the molecular structure and the presence of specific functional groups, dictating their physical state under different conditions and their compatibility with various solvents and materials (Back & Nakajima, 2000).
Chemical Properties Analysis
Chemically, sulfonamide piperidine derivatives exhibit properties such as acidity, basicity, and reactivity towards other chemical species. These properties are significantly impacted by the sulfonamide group and the piperidine ring, which contribute to the compounds' behavior in chemical environments and their biological activities. Understanding these chemical properties is essential for their application and manipulation in scientific research (Wang et al., 2006).
Scientific Research Applications
Synthesis and Chemical Properties
The chemical synthesis of piperidine derivatives, including structures similar to "1-(butylsulfonyl)-N-(2-methoxyethyl)-3-piperidinecarboxamide", involves complex reactions that aim to explore their potential in various applications. For instance, the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists demonstrate the chemical versatility of piperidine compounds. These studies highlight the potential of piperidine derivatives in developing novel prokinetic agents with reduced side effects, which could offer advancements in gastrointestinal treatment options (Sonda et al., 2004).
Biological Activities
Piperidine derivatives have shown significant biological activities, such as enzyme inhibition, which could be leveraged in the development of therapeutic agents. For example, research into the synthesis of biologically active O-substituted derivatives of piperidine highlighted their potential as inhibitors against specific enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), pointing towards their applications in treating diseases associated with these enzymes (Khalid et al., 2013).
Material Science Applications
The design and synthesis of new anionic “polymeric ionic liquids” (PILs) with high charge delocalization showcase the application of piperidine derivatives in material science, particularly in the development of materials with enhanced ionic conductivity. These novel ionic monomers, related to piperidine structures, offer significant improvements in the solubility, thermal stability, and ionic conductivities of PILs, presenting new opportunities for their use in energy storage and conversion devices (Shaplov et al., 2011).
properties
IUPAC Name |
1-butylsulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-3-4-10-20(17,18)15-8-5-6-12(11-15)13(16)14-7-9-19-2/h12H,3-11H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROSKIXEGRHLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butylsulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide |
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